molecular formula C24H17F2N3O B3020597 8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-59-9

8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B3020597
CAS No.: 866349-59-9
M. Wt: 401.417
InChI Key: MRACWQRJXBHRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole-quinoline core. Key structural features include:

  • 3-(4-Fluorophenyl) group: Introduces aromaticity and possible π-π stacking with biological targets.
  • 5-[(2-Methoxyphenyl)methyl] substituent: Provides steric bulk and modulates solubility via the methoxy group.

Pyrazoloquinolines are explored for diverse pharmacological activities, including CNS modulation and enzyme inhibition . The specific substitution pattern of this compound suggests optimization for receptor binding and metabolic stability.

Properties

IUPAC Name

8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c1-30-22-5-3-2-4-16(22)13-29-14-20-23(15-6-8-17(25)9-7-15)27-28-24(20)19-12-18(26)10-11-21(19)29/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRACWQRJXBHRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone.

    Quinoline Ring Formation: The pyrazole intermediate is then subjected to cyclization with a suitable aromatic aldehyde to form the quinoline ring.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methoxyphenyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development. Its fluorinated aromatic rings may enhance lipophilicity and metabolic stability, making it a candidate for further investigation in drug discovery programs targeting various diseases.

Anticancer Activity

Research has indicated that pyrazoloquinolines exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated efficacy against breast cancer and leukemia cell lines, suggesting that further exploration of this specific compound could yield promising results in oncology.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity. The presence of fluorine atoms is known to enhance the antibacterial potency of certain compounds, making this molecule a candidate for developing new antibiotics or antifungal agents.

Neurological Applications

Given the structural similarities to known neuroactive compounds, this pyrazoloquinoline derivative may exhibit effects on the central nervous system (CNS). Research into related compounds has revealed potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by modulating neurotransmitter systems.

Inflammation and Pain Management

Recent studies have highlighted the anti-inflammatory properties of pyrazoloquinolines. This compound could be investigated for its ability to modulate inflammatory pathways, potentially leading to new treatments for chronic pain conditions or inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazoloquinolines and evaluated their anticancer activity against several cancer cell lines. One derivative showed significant inhibition of cell growth in breast cancer cells, leading to further investigations into its mechanism of action.

Case Study 2: Antimicrobial Efficacy

A study published in Antibiotics examined the antimicrobial activity of fluorinated quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial activity, suggesting that similar modifications on the target compound could yield effective antimicrobial agents.

Case Study 3: Neuroprotective Effects

Research published in Neuropharmacology explored the neuroprotective effects of pyrazoloquinolines in animal models of Alzheimer’s disease. The study found that these compounds improved cognitive function and reduced amyloid plaque formation, indicating potential therapeutic benefits for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

    Modulating Signal Transduction: Influencing cellular signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

3-(4-Fluorophenyl)-7,8-Dimethoxy-5-(4-Methylbenzyl)-5H-Pyrazolo[4,3-c]Quinoline

  • Structural Differences :
    • 7,8-Dimethoxy groups vs. 8-fluoro in the target compound.
    • 4-Methylbenzyl at position 5 vs. 2-methoxyphenylmethyl.
  • Functional Impact: Methoxy groups increase hydrophilicity but may reduce blood-brain barrier penetration compared to fluorine .
  • Biological Activity : Acts as a neurotensin receptor 1 (NTR1) agonist, highlighting the importance of fluorophenyl and benzyl groups in GPCR modulation .

8-Methyl-5-(4-Methylbenzyl)-3-Phenyl-5H-Pyrazolo[4,3-c]Quinoline

  • Structural Differences :
    • Methyl substitution at position 8 instead of fluorine.
    • Phenyl group at position 3 vs. 4-fluorophenyl.
  • Functional Impact: Reduced electronegativity due to methyl substitution may weaken target binding.
  • Research Findings : Lacks reported receptor activity, underscoring the critical role of fluorine in pharmacological efficacy.

3-(4-Ethoxyphenyl)-8-Fluoro-5-[(4-Methoxyphenyl)Methyl]-5H-Pyrazolo[4,3-c]Quinoline

  • Structural Differences :
    • Ethoxy group at position 3 vs. 4-fluorophenyl.
    • 4-Methoxyphenylmethyl at position 5 vs. 2-methoxyphenylmethyl.
  • Functional Impact :
    • Ethoxy’s larger size may hinder steric interactions compared to fluorine.
    • The para-methoxy group on the benzyl substituent offers different electronic effects compared to ortho-methoxy .
  • Biological Implications : Unreported activity, but the ethoxy group could enhance metabolic stability relative to methoxy.

8-Ethoxy-3-(4-Methoxyphenyl)-5-[(3-Methylphenyl)Methyl]Pyrazolo[4,3-c]Quinoline

  • Structural Differences :
    • Ethoxy at position 8 vs. fluorine.
    • 3-Methylbenzyl at position 5 vs. 2-methoxyphenylmethyl.
  • Methyl substitution lacks the electron-donating effects of methoxy, altering binding interactions .

Key Trends and Structure-Activity Relationships (SAR)

Substitution at Position 8

  • Fluorine (target compound) enhances electronegativity and halogen bonding, critical for target engagement.
  • Methoxy or ethoxy groups (e.g., ) improve solubility but may reduce CNS penetration.

Aromatic Substituents at Position 3

  • 4-Fluorophenyl (target) offers optimal π-π stacking and halogen bonding vs. phenyl or ethoxyphenyl .

Benzyl Group at Position 5

  • Para-substituted analogs (e.g., 4-methylbenzyl ) exhibit reduced selectivity in GPCR assays .

Biological Activity

The compound 8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is part of a larger class of pyrazoloquinolines that have garnered attention for their potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to synthesize current research findings regarding its biological activity, supported by data tables and case studies.

Molecular Characteristics

  • Molecular Formula : C24H20F2N4O
  • Molecular Weight : 414.44 g/mol
  • IUPAC Name : 8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Structural Representation

The structure of the compound can be characterized by the presence of a pyrazoloquinoline core, which is known for its diverse biological activities. The fluorine and methoxy substituents on the phenyl rings are significant for enhancing pharmacological effects.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. A study evaluated various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The findings showed that certain compounds demonstrated potent inhibition comparable to established anti-inflammatory agents.

CompoundIC50 (μM)Mechanism of Action
2a0.39Inhibition of iNOS
2m0.45Inhibition of COX-2

The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was identified as a key mechanism through which these compounds exert their effects .

Anticancer Activity

Pyrazoloquinoline derivatives have also shown promise as anticancer agents. Studies have reported that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Effect on Breast Cancer Cells

A recent study investigated the effects of a pyrazoloquinoline derivative on MCF-7 breast cancer cells. The compound was found to induce cell cycle arrest and apoptosis:

  • Apoptosis Induction : Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).
  • Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase.

Antimicrobial Activity

The antimicrobial potential of pyrazoloquinolines has been explored against various pathogens. A study tested several derivatives against gram-negative bacteria and viruses, revealing notable antibacterial and antiviral activities.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
Zika virusIC50 = 1.5 μM

These findings suggest that modifications to the core structure significantly influence antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazoloquinolines. Studies indicate that:

  • Substituent Positioning : Para-substituted groups tend to enhance activity compared to ortho or meta positions.
  • Electron Donating Groups : The presence of methoxy or hydroxyl groups at specific positions can improve potency while reducing cytotoxicity.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazolo[4,3-c]quinoline core?

The pyrazoloquinoline scaffold can be synthesized via condensation reactions between fluorinated quinoline precursors and substituted aldehydes or ketones. For example:

  • Step 1: Use 4-amino-2-methoxy-3-trifluoroacetylquinoline as a starting material (prepared via Friedländer condensation).
  • Step 2: Condense with 2-methoxybenzaldehyde under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the pyrazole ring via cyclization .
  • Step 3: Introduce fluorine substituents via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents) .

Q. How can structural ambiguities in the substituted quinoline system be resolved?

  • X-ray crystallography : Resolve positional isomerism (e.g., methoxy vs. fluorine placement) by analyzing single-crystal structures.
  • NMR spectroscopy : Use 19F^{19}\text{F}-NMR to distinguish fluorine environments and 1H^{1}\text{H}-NMR coupling patterns to confirm substitution on the quinoline ring. For example, coupling constants (e.g., J=8.8HzJ = 8.8 \, \text{Hz}) between adjacent protons can validate regiochemistry .

Q. What are the primary biological targets for fluorinated pyrazoloquinolines?

Fluorinated quinolines often target enzymes or receptors with hydrophobic binding pockets, such as:

  • Kinases : Fluorine enhances binding via halogen bonding (e.g., with ATP-binding sites).
  • G-protein-coupled receptors (GPCRs) : The 2-methoxyphenyl group may modulate selectivity for serotonin or dopamine receptors .
  • Preliminary assays should include fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .

Advanced Research Questions

Q. How can conflicting solubility data for fluorinated quinolines be addressed?

Contradictions in solubility (e.g., polar vs. nonpolar solvents) arise from variations in crystal packing and substituent effects. To resolve this:

  • Hansen solubility parameters (HSP) : Calculate HSP values (δD, δP, δH) to predict solvent compatibility.
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures to assess stability in different solvents.
  • Co-solvent systems : Use DMSO-water or ethanol-chloroform mixtures to enhance solubility while maintaining structural integrity .

Q. What methodologies optimize regioselectivity in fluorination reactions?

Regioselective fluorination is critical for avoiding byproducts. Strategies include:

  • Directed ortho-metalation (DoM) : Use directing groups (e.g., methoxy or trifluoroacetyl) to position fluorine at C-8 or C-3.
  • Electrophilic fluorination : Employ Selectfluor® or NFSI in acetonitrile to target electron-rich aromatic positions.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for competing fluorination pathways .

Q. How do steric and electronic effects of the 2-methoxyphenyl group influence bioactivity?

  • Steric effects : The methoxy group at the ortho position creates steric hindrance, potentially reducing off-target interactions.
  • Electronic effects : Methoxy’s electron-donating nature increases electron density on the pyrazole ring, enhancing π-π stacking with aromatic residues in target proteins.
  • Comparative studies : Synthesize analogs with H, Cl, or CF₃ at the methoxy position and evaluate IC₅₀ values in enzyme inhibition assays .

Analytical and Mechanistic Questions

Q. What analytical techniques validate the purity of multi-fluorinated quinolines?

  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate isomers. Monitor [M+H]⁺ ions for molecular weight confirmation.
  • Elemental analysis : Verify C, H, N, and F content (±0.4% tolerance) to confirm stoichiometry.
  • X-ray photoelectron spectroscopy (XPS) : Quantify fluorine content and oxidation states .

Q. How can reaction mechanisms for unexpected byproducts be elucidated?

  • Isolation and characterization : Purify byproducts via flash chromatography and analyze via NMR/MS.
  • Kinetic studies : Monitor reaction progress using in situ IR or Raman spectroscopy to detect intermediates.
  • Isotopic labeling : Use 18O^{18}\text{O}- or 2H^{2}\text{H}-labeled reagents to trace mechanistic pathways (e.g., radical vs. ionic mechanisms) .

Biological and Pharmacological Questions

Q. What strategies mitigate cytotoxicity in fluorinated pyrazoloquinolines?

  • Structure-activity relationship (SAR) : Replace the 4-fluorophenyl group with less lipophilic substituents (e.g., pyridyl) to reduce membrane disruption.
  • Prodrug approaches : Introduce ester or phosphate groups to enhance solubility and reduce off-target effects.
  • In vitro toxicity screening : Use MTT assays on HEK293 or HepG2 cells to prioritize candidates with therapeutic indices >10 .

Q. How can metabolic stability be improved for in vivo studies?

  • Deuterium incorporation : Replace labile C-H bonds with C-D bonds at metabolically vulnerable positions (e.g., benzylic sites).
  • CYP450 inhibition assays : Identify major metabolic pathways using human liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.